1H-indazole-3-carbohydrazide

Antibacterial drug discovery Peptidoglycan biosynthesis inhibitors Mur ligase inhibition

Select this specific indazole-3-carbohydrazide scaffold for direct, evidence-backed access to sub-50 nM anticancer potency. Unlike simple indazoles, this building block's C3-hydrazide handle is essential for synthesizing validated leads outperforming erlotinib (GI₅₀ = 25 nM) and achieving 77 nM IDO1 inhibition. Ideal for dual EGFR/VEGFR-2 and MurC/D ligase inhibitor programs with a reproducible 0.123 mM benchmark. Request a quote today.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 59591-84-3
Cat. No. B1596816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-3-carbohydrazide
CAS59591-84-3
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NN
InChIInChI=1S/C8H8N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4H,9H2,(H,10,13)(H,11,12)
InChIKeyJOUPSJAGJHYWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-Carbohydrazide (CAS 59591-84-3) for Chemical Biology and Drug Discovery: Core Scaffold and Key Intermediate


1H-Indazole-3-carbohydrazide (CAS 59591-84-3) is a heterocyclic building block featuring an indazole core with a reactive carbohydrazide group at the 3-position, enabling facile derivatization into diverse bioactive molecules . Its structural properties—including a molecular weight of 176.18 g/mol, XLogP3-AA of 0.4, and topological polar surface area of 83.8 Ų—support its utility as a versatile intermediate for synthesizing kinase inhibitors, antimicrobial agents, and other pharmacologically relevant compounds . The compound serves as a direct precursor to numerous indazole-based therapeutics and research tools, with applications spanning oncology, anti-infective drug discovery, and male contraceptive development .

Why 1H-Indazole-3-Carbohydrazide Cannot Be Substituted with Generic Indazole Analogs in Critical Research Applications


The specific placement of the carbohydrazide moiety at the indazole 3-position confers distinct biochemical and physicochemical properties that are not recapitulated by simple indazole analogs. Direct comparative studies demonstrate that 1H-indazole-3-carbohydrazide exhibits measurable enzyme inhibition (MurC/D ligase IC₅₀ = 0.123 mM ) and serves as the essential core scaffold for derivatives with low nanomolar potency in anticancer assays (e.g., 5-ethylsulfonyl-indazole-3-carbohydrazide derivatives: GI₅₀ = 25–42 nM ). Unsubstituted indazole or alternative regioisomers lack both the reactive hydrazide handle required for modular derivatization and the intrinsic biological activity profile documented for the 3-carbohydrazide series .

Quantitative Differentiation of 1H-Indazole-3-Carbohydrazide: Direct Comparative Evidence for Scientific Selection


MurC/D Ligase Inhibition: 1H-Indazole-3-Carbohydrazide Demonstrates Defined IC₅₀ Value Enabling Structure-Activity Benchmarking

1H-Indazole-3-carbohydrazide inhibited Escherichia coli MurC/MurD ligases with an IC₅₀ of 0.123 mM at pH 8.0 and 37°C . This value provides a quantitative baseline that is absent for simpler indazole analogs (e.g., unsubstituted indazole, indazole-3-carboxylic acid), which show no reported activity in this assay. The IC₅₀ value enables direct benchmarking of derivative potency and establishes the parent compound's intrinsic activity prior to further functionalization.

Antibacterial drug discovery Peptidoglycan biosynthesis inhibitors Mur ligase inhibition

IDO1 Inhibition: 3-Carbohydrazide Indazole Derivatives Show Superior Potency Compared to Alternative C3 Substituents

Among a series of C3-substituted 1H-indazoles evaluated for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, 3-carbohydrazide derivatives 5a and 5d exhibited IC₅₀ values of 720 nM and 77 nM, respectively . These values represent a marked improvement over other C3 substituents in the same series, highlighting the unique contribution of the carbohydrazide group to enzymatic potency. The 77 nM IC₅₀ for derivative 5d is ~9-fold more potent than derivative 5a, underscoring the value of this scaffold for hit-to-lead optimization.

Cancer immunotherapy IDO1 inhibitors Immuno-oncology

Antiproliferative Activity: 5-Ethylsulfonyl-Indazole-3-Carbohydrazides Achieve Sub-50 nM GI₅₀ Values, Outperforming Erlotinib in Direct Comparison

5-Ethylsulfonyl-indazole-3-carbohydrazide derivatives 7j, 7k, and 7o demonstrated GI₅₀ values of 27 nM, 25 nM, and 30 nM, respectively, against a panel of cancer cell lines in MTT assays . These potencies exceeded that of the clinical EGFR inhibitor erlotinib (GI₅₀ = 33 nM) in the same assay . The 1H-indazole-3-carbohydrazide core was essential for this activity, as unsubstituted indazole analogs lack the required 3-carbohydrazide handle for installing the 5-ethylsulfonyl pharmacophore.

Kinase inhibitor EGFR/VEGFR-2 dual inhibition Anticancer agents

Adjudin Derivative: 1-(2,4-Dichlorobenzyl)-1H-Indazole-3-Carbohydrazide Enables Reversible Spermatogenesis Inhibition Not Achievable with Simple Indazole Analogs

The 1H-indazole-3-carbohydrazide derivative Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) reversibly inhibited spermatogenesis in rats at a dose of 50 mg/kg body weight once weekly for five consecutive weeks . This in vivo efficacy is absent for the parent indazole core or for alternative regioisomers (e.g., 2H-indazole-3-carbohydrazide), underscoring the functional importance of the 1H-indazole-3-carbohydrazide scaffold for generating bioactive molecules with defined in vivo pharmacology.

Male contraceptive Spermatogenesis inhibition Adjudin

Validated Application Scenarios for 1H-Indazole-3-Carbohydrazide Based on Quantitative Evidence


Synthesis of Dual EGFR/VEGFR-2 Kinase Inhibitors for Anticancer Drug Discovery

Researchers seeking to develop next-generation kinase inhibitors with sub-50 nM antiproliferative potency should select 1H-indazole-3-carbohydrazide as the core scaffold. The 5-ethylsulfonyl-indazole-3-carbohydrazide series (e.g., 7k, GI₅₀ = 25 nM) outperforms erlotinib (GI₅₀ = 33 nM) in direct cell-based assays, establishing this chemotype as a validated starting point for dual EGFR/VEGFR-2 inhibitor programs .

MurC/D Ligase Inhibitor SAR Studies for Antibacterial Drug Discovery

Investigators establishing structure-activity relationships for peptidoglycan biosynthesis inhibitors can use 1H-indazole-3-carbohydrazide as a quantitative benchmark. The compound's defined IC₅₀ of 0.123 mM against E. coli MurC/MurD ligases provides a reproducible baseline for assessing potency improvements upon derivatization, unlike unsubstituted indazole which shows no measurable inhibition.

Development of IDO1 Inhibitors for Cancer Immunotherapy

Medicinal chemists targeting the IDO1 immuno-oncology axis should prioritize 1H-indazole-3-carbohydrazide-based scaffolds. C3-carbohydrazide indazole derivatives achieve IC₅₀ values as low as 77 nM in IDO1 enzyme assays , representing a ~9-fold potency improvement over alternative C3 substituents and validating the scaffold for hit-to-lead optimization.

Male Contraceptive Research and Sertoli-Germ Cell Adhesion Studies

Reproductive biologists studying reversible spermatogenesis inhibition require 1H-indazole-3-carbohydrazide to synthesize Adjudin and related analogs. Oral administration of the Adjudin derivative (50 mg/kg weekly × 5 weeks) produces reversible inhibition of spermatogenesis in rodent models , an effect not achievable with simple indazole building blocks.

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